![molecular formula C18H25NO B14262967 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine CAS No. 153721-52-9](/img/structure/B14262967.png)
7-[(Naphthalen-1-yl)methoxy]heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Naphthalen-1-yl)methoxy]heptan-1-amine: is an organic compound that features a naphthalene ring attached to a heptan-1-amine chain via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine typically involves the following steps:
Formation of the Methoxy Linkage: The naphthalene ring is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the naphthalene ring.
Attachment of the Heptan-1-amine Chain: The methoxy-naphthalene intermediate is then reacted with a heptan-1-amine chain. This step often involves the use of coupling reagents to facilitate the formation of the desired amine linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound can be used to study the interactions of naphthalene derivatives with biological molecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and other organic compounds.
2-Naphthylamine: Another naphthalene derivative with similar applications but different structural properties.
N-Methyl-1-naphthalenemethylamine: A compound with a similar naphthalene structure but different functional groups.
Uniqueness: 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine is unique due to its specific methoxy linkage and heptan-1-amine chain, which confer distinct chemical and biological properties compared to other naphthalene derivatives.
Properties
CAS No. |
153721-52-9 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7-(naphthalen-1-ylmethoxy)heptan-1-amine |
InChI |
InChI=1S/C18H25NO/c19-13-6-2-1-3-7-14-20-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-5,8-12H,1-3,6-7,13-15,19H2 |
InChI Key |
LYNZBVJMVCLTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



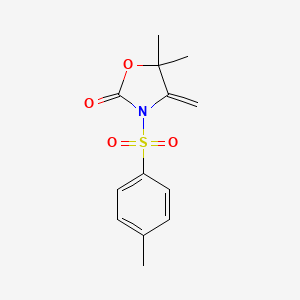
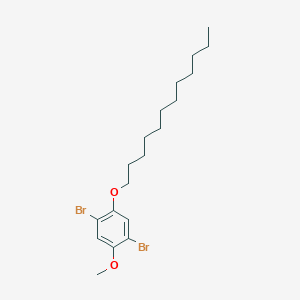
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
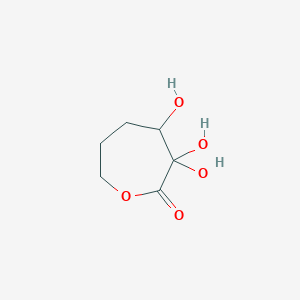

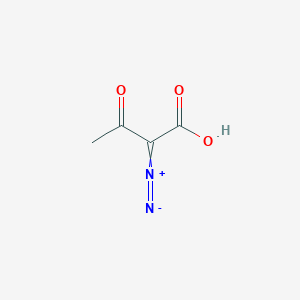
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)

![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
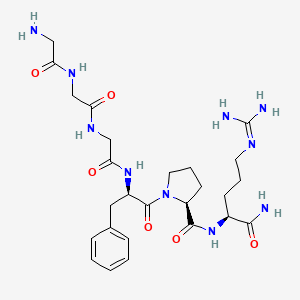

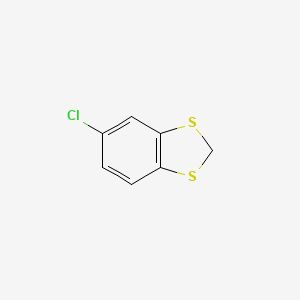
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
